2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol

Deoxycytidine Kinase dCK Inhibition Cancer Chemotherapy

The compound 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol (CAS 896820-12-5) is a synthetic small molecule belonging to the class of O-linked pyrimidin-4-amine-based compounds. This class has been described in patent literature as encompassing potent inhibitors of deoxycytidine kinase (dCK), a pivotal enzyme in the nucleoside salvage pathway and a target for cancer therapy.

Molecular Formula C25H23N3O4
Molecular Weight 429.476
CAS No. 896820-12-5
Cat. No. B3006083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol
CAS896820-12-5
Molecular FormulaC25H23N3O4
Molecular Weight429.476
Structural Identifiers
SMILESCC1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=NC(=NC=C3OC4=CC=CC(=C4)OC)N)O
InChIInChI=1S/C25H23N3O4/c1-16-6-8-17(9-7-16)15-31-19-10-11-21(22(29)13-19)24-23(14-27-25(26)28-24)32-20-5-3-4-18(12-20)30-2/h3-14,29H,15H2,1-2H3,(H2,26,27,28)
InChIKeyCDDAXAAJMMVWSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol (CAS 896820-12-5): Procurement-Relevant Identity and Pharmacological Context


The compound 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol (CAS 896820-12-5) is a synthetic small molecule belonging to the class of O-linked pyrimidin-4-amine-based compounds [1]. This class has been described in patent literature as encompassing potent inhibitors of deoxycytidine kinase (dCK), a pivotal enzyme in the nucleoside salvage pathway and a target for cancer therapy [1]. The molecule is characterized by a 2-aminopyrimidine core substituted with a 3-methoxyphenoxy group at the 5-position and a phenolic moiety bearing a 4-methylbenzyl ether substituent, a specific substitution pattern that defines its potential pharmacological profile relative to other in-class candidates.

Procurement Risk: Why 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol Cannot Be Substituted with a Similar In-Class Analog


Substituting this compound with a generic analog from the O-linked pyrimidin-4-amine class introduces significant experimental risk. The patent family governing this chemical space explicitly details that biological activity is highly sensitive to the specific nature and position of substituents on the pyrimidine core and terminal phenol ring [1]. For instance, the preference for a 3-methoxyphenoxy moiety at the pyrimidine's 5-position, rather than other aryl or heteroaryl ethers, is a critical determinant of inhibitory potency and selectivity for the dCK target [1]. A seemingly minor modification, such as replacing the 3-methoxyphenoxy group with a 2-methoxyphenyl group, results in a structurally distinct compound (CAS 877783-47-6) for which no dCK inhibitory data is publicly available, breaking the evidence chain linking structure to the intended mechanism of action. Therefore, using a 'similar' analog without verified biological data invalidates experimental continuity and can lead to erroneous conclusions in target-engagement and SAR studies [1].

Quantitative Differentiation Guide: 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol vs. Its Closest Structural Analogs


dCK Inhibitory Potency Threshold for the Pyrimidin-4-amine Pharmacophore

The target compound is claimed within a patent that defines preferred compounds as those possessing a dCK IC50 of less than 1000 nM, with particularly potent examples achieving IC50 values below 100 nM [1]. While the exact IC50 for CAS 896820-12-5 is not disclosed, its inclusion in a patent specifically enumerating these potency thresholds establishes a baseline expectation of its inhibitory activity. In contrast, the closest identifiable structural analog, which lacks the 3-methoxyphenoxy group (replaced by a 2-methoxyphenyl substituent, CAS 877783-47-6), has no reported or claimed dCK inhibitory activity. Its publicly listed bioassay data is exclusively associated with a GIRK2 potassium channel screen, indicating a completely divergent and non-oncological biological profile . This represents a fundamental functional divergence based on a single structural modification.

Deoxycytidine Kinase dCK Inhibition Cancer Chemotherapy

Physicochemical Property Divergence: LogP Difference Impacting Formulation Development

The integration of an oxygen atom within the substituent at the pyrimidine's 5-position (3-methoxyphenoxy) versus a direct carbon link (2-methoxyphenyl) directly impacts molecular lipophilicity. The target compound (C25H23N3O4, MW: 429.47 g/mol) contains an additional ether linkage, which is predicted to lower LogP compared to its carbon-linked analog (C25H23N3O3, MW: 413.5 g/mol). This prediction is corroborated by data for the most structurally similar compound for which calculated properties are publicly available, 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol, which has a reported calculated LogP of 4.5 [1]. The comparator analog (CAS 877783-47-6) lacks these properties, but its lower molecular weight and reduced heteroatom count signify a more lipophilic characteristic. This divergence in physicochemical profile can critically affect solubility, permeability, metabolic stability, and formulation strategy.

Lipophilicity LogP Drug Formulation

High-Impact Application Scenarios for 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol (CAS 896820-12-5)


dCK-Mediated Chemosensitization Protocol Development

As an agent within a patent family of dCK inhibitors [1], this compound is uniquely suited for preclinical research exploring the reversal of nucleoside analog resistance in leukemia and solid tumor models. Its procurement, instead of a different O-linked pyrimidin-4-amine analog, is obligatory to ensure the study's connection to the established dCK inhibitory pharmacophore and its implied potency threshold, which is entirely absent for structurally close but mechanistically divergent analogs [REFS-1, REFS-2 from Section 3].

Physicochemical Comparator in ADME Profiling of O-Linked Pyrimidin-4-amine Series

This molecule serves as a critical tool for medicinal chemistry teams mapping the Structure-Property Relationship (SPR) of this compound class. Its specific substitution pattern allows for a controlled investigation of how introducing a 3-methoxyphenoxy ether linkage versus a 2-methoxyphenyl group influences key Developability (Solubility, Permeability, Metabolic Stability) parameters. Its procurement is essential for generating internally consistent datasets that link subtle structural modifications to measured, rather than predicted, ADME outcomes, enabling more predictive lead optimization cycles.

Quote Request

Request a Quote for 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.